4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid
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Overview
Description
This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, a morpholine ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 4-[(3-cyanophenyl)methyl]morpholine in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) . The reaction is carried out in an organic solvent like dichloromethane under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while substitution of the chloro group can produce a variety of substituted benzamides.
Scientific Research Applications
4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-chloro-2-ethoxy-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide: Similar structure but with an ethoxy group instead of a methoxy group .
4-amino-5-chloro-N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide: Similar structure but with a fluorophenyl group instead of a cyanophenyl group .
Uniqueness
The uniqueness of 4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyanophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
112885-00-4 |
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Molecular Formula |
C23H25ClN4O7 |
Molecular Weight |
504.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[[4-[(3-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;oxalic acid |
InChI |
InChI=1S/C21H23ClN4O3.C2H2O4/c1-28-20-9-19(24)18(22)8-17(20)21(27)25-11-16-13-26(5-6-29-16)12-15-4-2-3-14(7-15)10-23;3-1(4)2(5)6/h2-4,7-9,16H,5-6,11-13,24H2,1H3,(H,25,27);(H,3,4)(H,5,6) |
InChI Key |
LKKIPYSQPUNYHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC(=CC=C3)C#N)Cl)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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